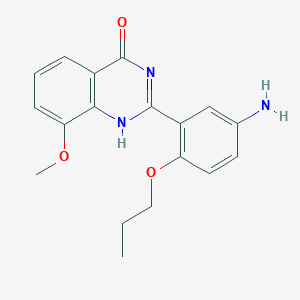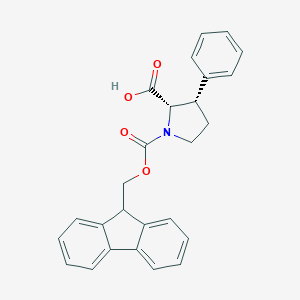
Fmoc-cis-DL-3-phenyl-Pro-OH
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Fmoc-cis-DL-3-phenyl-Pro-OH derivatives and related compounds involves multiple steps, including the generation of cis- and trans-3-alkylated proline moieties and manipulation of functionality and protecting groups. A methodology reported by Maity et al. (2012) involves synthesizing cis- and trans-3-substituted proline-glutamic acid chimeras suitable for peptide synthesis through the Fmoc strategy, highlighting the versatility of this approach in generating proline derivatives for peptide synthesis (Maity, Saha, Gerling, Lentz, & Koksch, 2012).
Molecular Structure Analysis
The molecular structure of Fmoc-protected amino acids plays a significant role in their reactivity and self-assembly properties. For instance, the study of the self-assembly and hydrogelation behavior of fluorinated Fmoc-Phe derivatives by Ryan et al. (2011) demonstrates how side chain functionalization affects molecular self-assembly, highlighting the influence of molecular structure on the physical properties of these compounds (Ryan, Doran, Anderson, & Nilsson, 2011).
Chemical Reactions and Properties
Fmoc-cis-DL-3-phenyl-Pro-OH and related Fmoc-protected amino acids participate in a variety of chemical reactions essential for peptide synthesis. For example, the formation of peptide bonds in solid-phase synthesis as described by Busnel et al. (2005) demonstrates the utility of Fmoc-protected amino acids in the synthesis of peptidomimetics and complex peptide sequences (Busnel, Bi, Dali, Cheguillaume, Chevance, Bondon, Muller, & Baudy-Floc’h, 2005).
Physical Properties Analysis
The physical properties of Fmoc-cis-DL-3-phenyl-Pro-OH derivatives, such as solubility, melting point, and stability, are crucial for their application in peptide synthesis. Studies on the self-assembly and hydrogelation of Fmoc-Phe derivatives provide insights into the physical properties that govern the formation of supramolecular structures and hydrogels, which are influenced by the Fmoc group and the nature of the amino acid side chains (Ryan et al., 2011).
Chemical Properties Analysis
The chemical properties of Fmoc-cis-DL-3-phenyl-Pro-OH, such as reactivity towards other chemical groups, stability under various conditions, and participation in specific chemical reactions, are essential for its role in peptide synthesis. The protective Fmoc group allows for the selective deprotection and coupling of amino acids in peptide chains, demonstrating the compound's versatility in synthesizing diverse peptide structures (Busnel et al., 2005).
Wissenschaftliche Forschungsanwendungen
General Use in Scientific Research
- Scientific Field : Biochemistry and Drug Development
- Summary of Application : Fmoc-cis-DL-3-phenyl-Pro-OH is a valuable reagent in scientific research. It participates in peptide synthesis, contributing to the production of peptide-based drugs and vaccines .
- Results or Outcomes : The use of Fmoc-cis-DL-3-phenyl-Pro-OH in peptide synthesis facilitates investigations into protein-protein interactions, enzyme-substrate interactions, and protein structure and function .
Self-Assembly of Fmoc Protected Aliphatic Single Amino Acids
- Scientific Field : Chemistry
- Summary of Application : Fmoc protected aliphatic single amino acids, including Fmoc-cis-DL-3-phenyl-Pro-OH, can form distinct micro/nanostructures through a bottom-up approach .
- Methods of Application : This involves controlling the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids. Controlled morphological transitions were observed through solvent variation .
- Results or Outcomes : The study demonstrated that these Fmoc protected aliphatic single amino acids are novel scaffolds for the design of distinct micro/nanostructures. These structures can be tuned by control of the environmental parameters .
Protection & Formation in Organic Synthesis
- Scientific Field : Organic Chemistry
- Summary of Application : Fmoc-cis-DL-3-phenyl-Pro-OH can be used as a protecting group for amines in organic synthesis .
- Methods of Application : The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
- Results or Outcomes : The use of Fmoc-cis-DL-3-phenyl-Pro-OH as a protecting group allows for the selective formation and cleavage of bonds in complex organic molecules .
Analytical Uses
- Scientific Field : Analytical Chemistry
- Summary of Application : The fluorenyl group in Fmoc-cis-DL-3-phenyl-Pro-OH is highly fluorescent, making it useful for analysis by reversed phase HPLC .
- Methods of Application : Certain UV-inactive compounds may be reacted to give the Fmoc derivatives, suitable for analysis by reversed phase HPLC .
- Results or Outcomes : This method allows for the analysis of compounds that might otherwise be difficult to detect .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S,3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-18(17-8-2-1-3-9-17)14-15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23-24H,14-16H2,(H,28,29)/t18-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZINBBVSLWSWBO-UUOWRZLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373287 | |
| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-cis-DL-3-phenyl-Pro-OH | |
CAS RN |
181824-45-3 | |
| Record name | Fmoc-cis-DL-3-phenyl-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60373287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




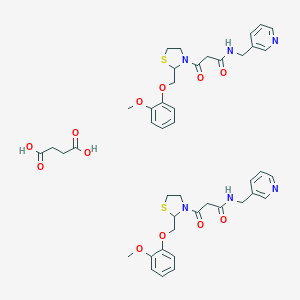
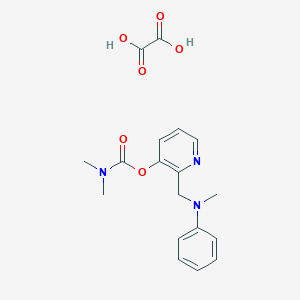
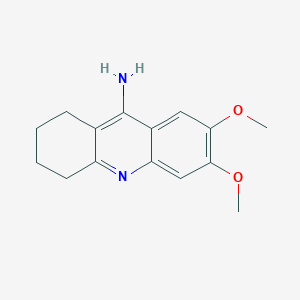
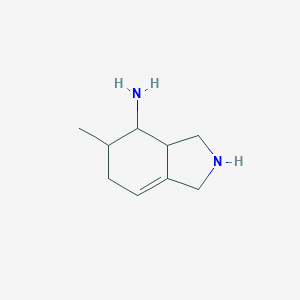
![2-(3-Amino-phenyl)-benzo[h]chromen-4-one](/img/structure/B64733.png)

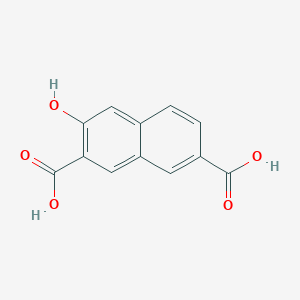
![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)


